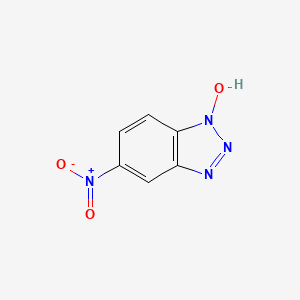

5-nitro-1H-1,2,3-benzotriazol-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

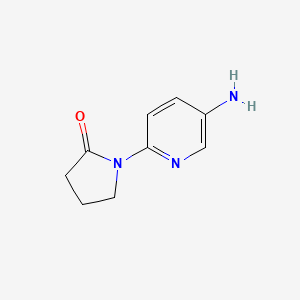

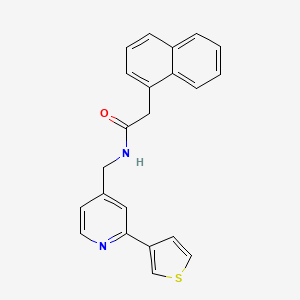

5-nitro-1H-1,2,3-benzotriazol-1-ol is a chemical compound with the CAS Number: 64352-55-2 . Its molecular weight is 180.12 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4N4O3/c11-9-6-2-1-4 (10 (12)13)3-5 (6)7-8-9/h1-3,11H . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Corrosion Inhibition A study by Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives, including 5-nitro-1H-1,2,3-benzotriazol-1-ol, for copper corrosion in sulfate solutions. The research demonstrated that these compounds form protective films on copper surfaces, with the inhibition efficiency decreasing in the order of derivatives. This highlights the potential of this compound as a corrosion inhibitor in metal preservation (Aramaki et al., 1991).

High-Energy Materials Srinivas et al. (2012) explored the synthesis of amino, azido, nitro, and nitrogen-rich azole-substituted derivatives of 1H-benzotriazole, including 5-nitro derivatives, for high-energy materials applications. The study showcased the potential of these compounds in the development of materials with significant detonation velocities and pressures, indicating their relevance in the field of energetic materials (Srinivas et al., 2012).

Environmental Persistence and Degradation Research by Huntscha et al. (2014) on the biotransformation of benzotriazoles, including 5-nitro derivatives, in activated sludge revealed insights into their degradation mechanisms and environmental persistence. This work is crucial for understanding the environmental impact of such compounds and developing strategies for their removal from wastewater (Huntscha et al., 2014).

Antimicrobial Activity Hosamani et al. (2009) conducted a study on the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries, which includes compounds structurally related to this compound, assessing their antimicrobial activity. This research opens up avenues for the use of such compounds in the development of new antimicrobial agents (Hosamani et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzotriazole derivatives, in general, have been known to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

Benzotriazole derivatives exhibit four major properties that interplay and are responsible for their synthetic versatility :

These properties suggest that 5-nitro-1H-1,2,3-benzotriazol-1-ol could interact with its targets in a similar manner, leading to changes in the target’s function or structure .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of benzotriazole derivatives, such as their stability under a variety of conditions and long shelf-life, suggest that they may have favorable pharmacokinetic properties .

Result of Action

Benzotriazole derivatives have been found to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that this compound may have similar effects.

Action Environment

Benzotriazole derivatives are known for their stability under a variety of conditions , suggesting that they may be relatively resistant to environmental influences.

Propriétés

IUPAC Name |

1-hydroxy-5-nitrobenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-9-6-2-1-4(10(12)13)3-5(6)7-8-9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFJCEGMFWISPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=NN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)

![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)

![2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2757426.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)

![1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757439.png)